molecular formula C27H23N3O5 B3715436 (5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE CAS No. 6366-99-0

(5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B3715436
CAS No.: 6366-99-0
M. Wt: 469.5 g/mol
InChI Key: MZQZXABLVSLBPY-HAHDFKILSA-N
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Description

The compound (5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule that features a combination of furan, indole, and diazinane structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE: undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the diazinane ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and furan rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of diformylfuran .

Scientific Research Applications

(5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, leading to transcriptional regulation or inhibition of specific enzymes . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE: is unique due to its combination of furan, indole, and diazinane structures, which confer specific chemical reactivity and potential biological activity not found in simpler compounds.

Properties

IUPAC Name

(5Z)-1-(furan-2-ylmethyl)-5-[[1-[2-(4-methylphenoxy)ethyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O5/c1-18-8-10-20(11-9-18)35-14-12-29-16-19(22-6-2-3-7-24(22)29)15-23-25(31)28-27(33)30(26(23)32)17-21-5-4-13-34-21/h2-11,13,15-16H,12,14,17H2,1H3,(H,28,31,33)/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQZXABLVSLBPY-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)N(C4=O)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)NC(=O)N(C4=O)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361931
Record name STK325518
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6366-99-0
Record name STK325518
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 2
(5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 3
Reactant of Route 3
(5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 4
(5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 5
(5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 6
Reactant of Route 6
(5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE

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